molecular formula C18H13N3O2 B6515258 14-phenyl-4,7-dioxa-12,13,17-triazatetracyclo[8.7.0.0^{3,8}.0^{11,15}]heptadeca-1,3(8),9,11(15),13,16-hexaene CAS No. 931359-30-7

14-phenyl-4,7-dioxa-12,13,17-triazatetracyclo[8.7.0.0^{3,8}.0^{11,15}]heptadeca-1,3(8),9,11(15),13,16-hexaene

Cat. No. B6515258
CAS RN: 931359-30-7
M. Wt: 303.3 g/mol
InChI Key: CHJZWWBADOYDAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

14-phenyl-4,7-dioxa-12,13,17-triazatetracyclo[8.7.0.0^{3,8}.0^{11,15}]heptadeca-1,3(8),9,11(15),13,16-hexaene is a useful research compound. Its molecular formula is C18H13N3O2 and its molecular weight is 303.3 g/mol. The purity is usually 95%.
The exact mass of the compound 14-phenyl-4,7-dioxa-12,13,17-triazatetracyclo[8.7.0.0^{3,8}.0^{11,15}]heptadeca-1,3(8),9,11(15),13,16-hexaene is 303.100776666 g/mol and the complexity rating of the compound is 429. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 14-phenyl-4,7-dioxa-12,13,17-triazatetracyclo[8.7.0.0^{3,8}.0^{11,15}]heptadeca-1,3(8),9,11(15),13,16-hexaene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 14-phenyl-4,7-dioxa-12,13,17-triazatetracyclo[8.7.0.0^{3,8}.0^{11,15}]heptadeca-1,3(8),9,11(15),13,16-hexaene including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

a. Antimicrobial Activity: Imidazole-containing compounds often exhibit antibacterial, antifungal, and antiviral properties. Researchers have explored their potential as novel antibiotics, antifungals, and antiviral agents. These compounds can target specific enzymes or receptors in pathogens, disrupting their growth and survival .

b. Anticancer Potential: Imidazole-based molecules have been investigated for their antitumor effects. They may interfere with cell cycle regulation, inhibit angiogenesis, or induce apoptosis in cancer cells. Further studies are needed to optimize their efficacy and safety profiles.

c. Anti-Inflammatory Agents: Certain imidazole derivatives demonstrate anti-inflammatory activity by modulating cytokines, enzymes, or signaling pathways involved in inflammation. These compounds hold promise for treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.

d. Neurological Disorders: Imidazole-containing compounds have been explored as potential treatments for neurodegenerative diseases. Their ability to modulate neurotransmitter receptors or oxidative stress pathways makes them interesting candidates for conditions like Alzheimer’s and Parkinson’s disease.

Organic Synthesis

Imidazole derivatives serve as versatile building blocks in organic synthesis:

a. Click Chemistry: 1,2,3-Triazoles, which can be synthesized from imidazoles, play a pivotal role in click chemistry. They enable efficient bioconjugation, drug labeling, and polymer modification .

properties

IUPAC Name

14-phenyl-4,7-dioxa-12,13,17-triazatetracyclo[8.7.0.03,8.011,15]heptadeca-1,3(8),9,11(15),13,16-hexaene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13N3O2/c1-2-4-11(5-3-1)17-13-10-19-14-9-16-15(22-6-7-23-16)8-12(14)18(13)21-20-17/h1-5,8-10H,6-7H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHJZWWBADOYDAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=C3C(=C2)N=CC4=C3NN=C4C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Phenyl-8,9-dihydro-1H-7,10-dioxa-1,2,5-triaza-cyclopenta[a]anthracene

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